3-[(Diethoxymethyl)silyl]pyridine
Description
Properties
CAS No. |
125338-12-7 |
|---|---|
Molecular Formula |
C10H15NO2Si |
Molecular Weight |
209.32 |
IUPAC Name |
diethoxymethyl(pyridin-3-yl)silicon |
InChI |
InChI=1S/C10H15NO2Si/c1-3-12-10(13-4-2)14-9-6-5-7-11-8-9/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
FBYNEZJKLOXLPU-UHFFFAOYSA-N |
SMILES |
CCOC(OCC)[Si]C1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(diethoxymethylsilyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Silylpyridine Derivatives
Structural and Electronic Properties
The table below compares key structural and electronic features of 3-[(Diethoxymethyl)silyl]pyridine with analogous silyl-substituted pyridines:
Notes:
- Steric Bulk : The diethoxymethylsilyl group offers moderate steric hindrance, making it suitable for reactions requiring balanced accessibility and protection. In contrast, TIPS provides extreme steric shielding, often used to prevent undesired side reactions .
- Electronic Effects: The ethoxy groups in diethoxymethylsilyl impart weak electron-donating effects via oxygen lone pairs, subtly activating the pyridine ring. TMS and TBDMS groups are stronger electron donors, which can enhance nucleophilicity .
Stability and Deprotection Conditions
Silyl groups vary significantly in stability under chemical or thermal conditions:
Key Findings:
- The diethoxymethylsilyl group decomposes near 130–150°C, as observed in thermogravimetric studies of related silyl-boron compounds .
- Deprotection of diethoxymethylsilyl groups requires HF/pyridine or acidic media, similar to TBDMS but milder than TIPS .
Catalysis and Regioselectivity
- Mukaiyama-Mannich Reactions: Pyridines with silyl groups at the 3-position (e.g., diethoxymethylsilyl) show enhanced regioselectivity in Mukaiyama-Mannich-type reactions compared to unsubstituted pyridines. The silyl group directs nucleophilic attack to specific positions, as seen in reactions with silyl enol ethers .
- Blocking Groups: In rhodium-catalyzed C–H functionalization, silyl groups (e.g., diethoxymethylsilyl) act as temporary blocking agents, forcing substituents to distal positions on the pyridine ring. This contrasts with TMS, which is less stable under hydrogenolysis conditions .
Protective Group Utility
- Sulfation and Functionalization : Diethoxymethylsilyl-protected pyridines are intermediates in sulfation reactions using SO₃·pyridine complexes, analogous to TBDMS-protected cyclodextrins .
- Oxidation Resistance : Unlike TMS, diethoxymethylsilyl groups resist oxidation during Pd/C-catalyzed conversions of dihydropyridines to pyridines, enabling one-pot syntheses .
Case Studies
- Synthesis of (S)-Elaeokanine A : A triisopropylsilylpyridine derivative was converted to a 1,2-dihydropyridine intermediate, highlighting the role of bulky silyl groups in regioselective syntheses. The diethoxymethylsilyl analogue could offer similar selectivity with easier deprotection .
- Pyridine-Free Diazadiborenes : Thermal decomposition of silylpyridine adducts (e.g., diethoxymethylsilyl) releases pyridine, a limitation in synthesizing pyridine-free systems. This contrasts with TIPS, which requires higher decomposition temperatures .
Preparation Methods
Reaction Mechanism and Conditions
Pyridine reacts with diethoxymethylsilyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. A base such as triethylamine (TEA) or imidazole is employed to neutralize hydrochloric acid (HCl) generated during the reaction. The general equation is:
Regioselectivity at the 3-position arises from electronic effects: the nitrogen atom deactivates the pyridine ring, directing electrophilic substitution to the meta position. However, achieving high yields (>70%) requires precise control of stoichiometry and moisture exclusion, as silyl chlorides are highly sensitive to hydrolysis.
Optimization Insights
-
Solvent Choice : Polar aprotic solvents like THF enhance solubility of both pyridine and the silyl chloride, while DCM minimizes side reactions.
-
Base Selection : Bulky bases (e.g., 2,6-lutidine) improve regioselectivity by reducing steric hindrance at the nitrogen.
-
Temperature : Reactions conducted at 0°C to 25°C prevent thermal degradation of the silylating agent.
Metal-Catalyzed Cross-Coupling Approaches
Transition metal catalysis offers an alternative pathway for introducing the diethoxymethylsilyl group to pyridine, particularly when direct silylation proves inefficient. This method is advantageous for functionalizing pre-halogenated pyridines (e.g., 3-bromopyridine).
Palladium-Catalyzed Silylation
A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium, facilitates the coupling of 3-bromopyridine with a silylmetal reagent (e.g., diethoxymethylsilyl lithium). The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the silyl reagent and reductive elimination:
Key Considerations
-
Catalyst Loading : 2–5 mol% Pd ensures efficient turnover without metal aggregation.
-
Solvent Systems : Dimethoxyethane (DME) or toluene optimizes catalyst stability.
-
Yield Limitations : Competing protodesilylation and homocoupling of silyl reagents may reduce yields to 50–60%.
Hydrosilylation of Pyridine Derivatives
While less common, hydrosilylation presents a novel route for installing silicon groups onto unsaturated pyridine analogs. For example, 3-ethynylpyridine undergoes platinum-catalyzed hydrosilylation with diethoxymethylsilane (HSi(OEt)₂Me) to yield the target compound:
Advantages and Challenges
-
Stereoselectivity : Anti-Markovnikov addition dominates, favoring the thermodynamically stable product.
-
Catalyst Sensitivity : Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex) outperforms Speier’s catalyst in minimizing side reactions.
-
Substrate Limitations : Requires pre-functionalized pyridines with alkynyl or alkenyl groups, adding synthetic steps.
Comparative Analysis of Synthesis Methods
The table below summarizes the efficacy of primary preparation routes:
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Silylation | 70–85 | High (3-position) | Moderate | High |
| Palladium-Catalyzed | 50–60 | Moderate | Low | Moderate |
| Hydrosilylation | 60–75 | High | High | Low |
Key Observations :
-
Direct silylation is the most cost-effective and scalable method, though it requires stringent anhydrous conditions.
-
Metal-catalyzed approaches suffer from lower yields due to side reactions but are invaluable for functionalized pyridines.
-
Hydrosilylation offers excellent selectivity but demands specialized starting materials .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | Maximizes coupling efficiency |
| Temperature | 80–100°C | Balances reaction rate and decomposition |
| Reaction Time | 12–24 hours | Ensures complete silylation |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| References : |
Basic: How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- FTIR :
- Mass Spectrometry :
Q. Table 2: Stoichiometric Impact on Yield
| Silane Equivalents | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 45 | 85 |
| 1.5 | 72 | 92 |
| 2.0 | 68 | 88 |
| References : |
Advanced: What strategies mitigate hydrolysis of the diethoxymethylsilyl group under aqueous conditions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture. Use Schlenk lines for moisture-sensitive steps .
- Protecting Groups : Temporarily protect the silyl group with tert-butyldimethylsilyl (TBS) during aqueous workups, followed by deprotection with fluoride sources (e.g., TBAF) .
- Storage : Store the compound at 2–8°C under nitrogen with desiccants (e.g., molecular sieves) to prevent hydrolytic degradation .
Q. Table 3: Bioactivity in Different Solvents
| Solvent | IC₅₀ (μM) | Notes |
|---|---|---|
| DMSO | 12.3 | High solubility |
| PBS (pH 7.4) | >100 | Precipitation observed |
| Ethanol | 45.6 | Moderate activity |
| References : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
